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molecular formula C7H8F5NS B1425924 2-Methyl-5-pentafluorosulfanylaniline CAS No. 623943-52-2

2-Methyl-5-pentafluorosulfanylaniline

Cat. No. B1425924
M. Wt: 233.2 g/mol
InChI Key: IQTWYSPNHRBADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008352B2

Procedure details

2.0 g of 1-dichloromethyl-2-nitro-4-pentafluorosulfanylbenzene were dissolved in 25 ml of DME and, after addition of 200 mg of Pd/C (5%) and 100 ml of a saturated aqueous NaHCO3 solution, hydrogenated under 5 bar of H2 for 54 hours. The catalyst was then removed by filtration and the reaction solution was extracted 3 times with 50 ml of MTB each time. Drying over MgSO4 was followed by removal of the solvent in vacuo. 1.1 g of a colorless oil were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:14])([F:13])([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N+:15]([O-])=O.C([O-])(O)=O.[Na+]>COCCOC.[Pd]>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:11])([F:10])([F:13])([F:14])[F:12])=[CH:5][C:4]=1[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted 3 times with 50 ml of MTB each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4
CUSTOM
Type
CUSTOM
Details
was followed by removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
54 h
Name
Type
product
Smiles
CC1=C(N)C=C(C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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